molecular formula C7H17NO3 B093289 2-[2-(3-Aminopropoxy)ethoxy]ethanol CAS No. 112-33-4

2-[2-(3-Aminopropoxy)ethoxy]ethanol

Cat. No. B093289
CAS RN: 112-33-4
M. Wt: 163.21 g/mol
InChI Key: DCZMLYRQHBZWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-(3-Aminopropoxy)ethoxy]ethanol is a multifunctional molecule that can be utilized in various chemical reactions and has potential applications in different fields such as surfactant production, pharmaceuticals, and polymer synthesis. Although the provided papers do not directly discuss this compound, they provide insights into related molecules and their chemical behavior, which can be extrapolated to understand the properties and potential uses of 2-[2-(3-Aminopropoxy)ethoxy]ethanol.

Synthesis Analysis

The synthesis of related compounds often involves direct quaternization, as seen in the preparation of cationic surfactants based on 2-(2-(dimethylamino)ethoxy)ethanol . This method could potentially be adapted for the synthesis of 2-[2-(3-Aminopropoxy)ethoxy]ethanol by selecting appropriate starting materials and reaction conditions. Additionally, the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives demonstrates the use of ethanol as a nucleophilic reagent in the presence of NaOH, which could be relevant for reactions involving the ethoxy groups of 2-[2-(3-Aminopropoxy)ethoxy]ethanol .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[2-(3-Aminopropoxy)ethoxy]ethanol can be characterized using techniques such as proton nuclear magnetic resonance and Fourier transform infrared spectroscopy . X-ray diffraction studies provide detailed insights into the crystal structure, as demonstrated by the analysis of ICR-372-OH . These techniques could be employed to determine the molecular structure of 2-[2-(3-Aminopropoxy)ethoxy]ethanol and to understand the influence of its functional groups on its overall geometry and reactivity.

Chemical Reactions Analysis

The reactivity of the amino and ethoxy groups in 2-[2-(3-Aminopropoxy)ethoxy]ethanol can be inferred from the reactions of related compounds. For instance, the reaction of ethyl 2-azidopropenoate with nucleophiles to form substituted aminopropenoates and the synthesis of Schiff bases suggest that the amino group in 2-[2-(3-Aminopropoxy)ethoxy]ethanol could participate in similar nucleophilic addition and condensation reactions. The reactivity of the ethoxy groups can be studied through the polymerization process of silane coupling agents, which involves the release of ethanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(3-Aminopropoxy)ethoxy]ethanol can be deduced from the behavior of structurally related compounds. The critical micelle concentration and surface parameters of synthesized surfactants indicate hydrophobic and temperature-dependent properties , which could also be relevant for the surfactant properties of 2-[2-(3-Aminopropoxy)ethoxy]ethanol. The thermodynamic parameters of reactions involving the release of ethanol from ethoxy groups provide insights into the stability and reactivity of such groups . Additionally, the antibacterial and antihypoxic activities of similar compounds suggest potential biological applications for 2-[2-(3-Aminopropoxy)ethoxy]ethanol.

Scientific Research Applications

  • Polymerization Processes : A study by Ogasawara et al. (2001) focused on the polymerization process of a silane coupling agent, which is closely related to the chemical structure of interest. This research explored the kinetics and thermodynamics of ethanol release during the condensation process, providing insights relevant to polymer science and material engineering (Ogasawara et al., 2001).

  • Nucleophilic Reactions : The work of Kakimoto et al. (1982) investigated the reaction of ethyl 2-azidopropenoate with various nucleophiles, leading to derivatives with 3-ethoxy substituents. This study contributes to understanding the chemical reactivity and potential synthetic applications of related ethoxy compounds (Kakimoto et al., 1982).

  • Catalysis and Surface Chemistry : Phung et al. (2014) examined the catalytic activity of different aluminas in the dehydration of ethanol, which is pertinent to the study of ethoxy-related compounds. Their findings on the adsorption and reaction dynamics of ethanol on catalytic surfaces can offer insights into the behavior of similar ethoxy compounds (Phung et al., 2014).

  • Electrochemistry : Caram et al. (1994) explored the electrochemistry of certain thiadiazole derivatives in solutions containing ethanol, providing insights into the electrochemical behavior of ethanol-related compounds and their interactions with metal cations. This research is relevant to the electrochemistry of ethoxy compounds (Caram et al., 1994).

  • Surface-Mediated Reactions : Liu et al. (2009) investigated the transformation of ethanol on gold surfaces, identifying key intermediates like ethoxy and acetate. This study aids in understanding the surface chemistry of ethoxy compounds and their potential in catalytic processes (Liu et al., 2009).

  • Synthesis of Surfactants : Shaban et al. (2016) described the synthesis of cationic surfactants based on a compound structurally similar to 2-[2-(3-Aminopropoxy)ethoxy]ethanol. Their work offers insights into the potential application of such compounds in surfactant synthesis and their physicochemical properties (Shaban et al., 2016).

Safety And Hazards

“2-[2-(3-Aminopropoxy)ethoxy]ethanol” is mildly toxic by ingestion, inhalation, and skin contact. It is a skin and severe eye irritant. When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

2-[2-(3-aminopropoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZMLYRQHBZWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059418
Record name Ethanol, 2-[2-(3-aminopropoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanol, 2-[2-(3-aminopropoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-[2-(3-Aminopropoxy)ethoxy]ethanol

CAS RN

112-33-4
Record name 2-[2-(3-Aminopropoxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(3-aminopropoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(3-aminopropoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-[2-(3-aminopropoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(3-aminopropoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3-Aminopropoxy)ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Aminopropoxy)ethoxy]ethanol
Reactant of Route 3
Reactant of Route 3
2-[2-(3-Aminopropoxy)ethoxy]ethanol
Reactant of Route 4
Reactant of Route 4
2-[2-(3-Aminopropoxy)ethoxy]ethanol
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Aminopropoxy)ethoxy]ethanol
Reactant of Route 6
2-[2-(3-Aminopropoxy)ethoxy]ethanol

Citations

For This Compound
3
Citations
R Aalizadeh, NS Thomaidis - cest2019.gnest.org
Recent advances on Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has revolutionized identification of new compounds, having various polarity, over various …
Number of citations: 0 cest2019.gnest.org
R Aalizadeh, NS Thomaidis… - Proceedings of the 15th …, 2017 - cest2017.gnest.org
CEST2017_01424 not available. 33 matched compounds were also found to be false positives, as their characteristic ions were not present. The rest of compounds matched to the peak …
Number of citations: 7 cest2017.gnest.org
L Belova, M Roggeman, Y Jeong, D Kim… - 2023 - archief.algemeen.omgeving …
Binnen deze opdracht willen we met behulp van non-target en suspect screening analyse onderzoeken welke stoffen aanwezig zijn in stofstalen uit de binnenomgeving en op basis …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.